molecular formula C8H8Cl2FNO B13314937 4,5-Dichloro-2-(2-fluoroethoxy)aniline

4,5-Dichloro-2-(2-fluoroethoxy)aniline

Cat. No.: B13314937
M. Wt: 224.06 g/mol
InChI Key: AXMJEVCCHSJWBZ-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(2-fluoroethoxy)aniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of two chlorine atoms and one fluoroethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4,5-Dichloro-2-(2-fluoroethoxy)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4,5-dichloro-2-nitroaniline with 2-fluoroethanol under basic conditions. The reaction typically proceeds as follows:

    Nitration: 4,5-Dichloroaniline is nitrated to form 4,5-dichloro-2-nitroaniline.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder or catalytic hydrogenation.

    Nucleophilic Substitution: The amino group is then reacted with 2-fluoroethanol in the presence of a base like sodium hydroxide to yield this compound.

Industrial Production Methods:

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalytic hydrogenation and Bamberger rearrangement in a one-pot process can also be employed to streamline the synthesis and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions:

4,5-Dichloro-2-(2-fluoroethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include iron powder, catalytic hydrogenation, or sodium borohydride.

    Substitution: Bases like sodium hydroxide or potassium carbonate are often used to facilitate nucleophilic substitution reactions.

Major Products:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

4,5-Dichloro-2-(2-fluoroethoxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(2-fluoroethoxy)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include binding to active sites or altering the conformation of target proteins, thereby affecting their activity .

Comparison with Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Comparison:

4,5-Dichloro-2-(2-fluoroethoxy)aniline is unique due to the presence of the fluoroethoxy group, which imparts distinct chemical and physical properties compared to other dichloroaniline derivatives.

Properties

Molecular Formula

C8H8Cl2FNO

Molecular Weight

224.06 g/mol

IUPAC Name

4,5-dichloro-2-(2-fluoroethoxy)aniline

InChI

InChI=1S/C8H8Cl2FNO/c9-5-3-7(12)8(4-6(5)10)13-2-1-11/h3-4H,1-2,12H2

InChI Key

AXMJEVCCHSJWBZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)OCCF)N

Origin of Product

United States

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